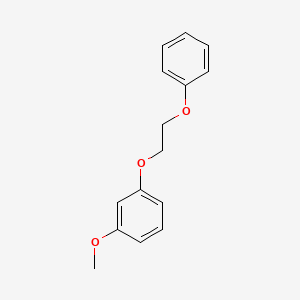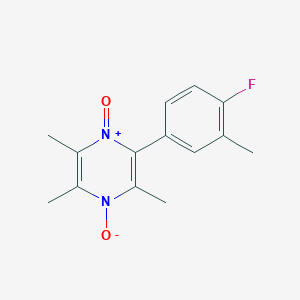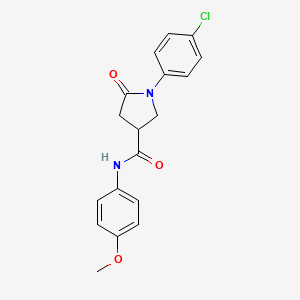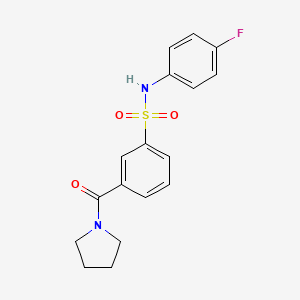
1-methoxy-3-(2-phenoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-3-(2-phenoxyethoxy)benzene, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). This compound has been synthesized using various methods and has shown promise in research related to breast cancer treatment and prevention.
Mécanisme D'action
1-methoxy-3-(2-phenoxyethoxy)benzene acts as a SERM by binding to estrogen receptors and modulating their activity. It has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα), which makes it a selective modulator. 1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to increase bone mineral density by promoting the differentiation of osteoblasts, which are cells that build bone.
Biochemical and Physiological Effects:
1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to have a number of biochemical and physiological effects. In addition to its activity as a SERM, 1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-methoxy-3-(2-phenoxyethoxy)benzene has also been shown to have antioxidant effects, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methoxy-3-(2-phenoxyethoxy)benzene in lab experiments is its selectivity for ERβ, which makes it a useful tool for studying the role of this receptor in breast cancer and other diseases. Another advantage is its ability to induce apoptosis in breast cancer cells, which makes it a potential candidate for breast cancer treatment. However, one limitation of using 1-methoxy-3-(2-phenoxyethoxy)benzene in lab experiments is its relatively low potency compared to other SERMs such as tamoxifen. This means that higher concentrations of 1-methoxy-3-(2-phenoxyethoxy)benzene may be required to achieve the desired effects.
Orientations Futures
There are a number of future directions for research on 1-methoxy-3-(2-phenoxyethoxy)benzene. One area of focus could be the development of more potent analogs of 1-methoxy-3-(2-phenoxyethoxy)benzene that could be used in breast cancer treatment. Another area of focus could be the development of 1-methoxy-3-(2-phenoxyethoxy)benzene-based treatments for other diseases such as osteoporosis and inflammatory diseases. Additionally, more research could be done on the antioxidant effects of 1-methoxy-3-(2-phenoxyethoxy)benzene and its potential as a treatment for neurodegenerative diseases. Overall, the potential of 1-methoxy-3-(2-phenoxyethoxy)benzene as a SERM and its various biochemical and physiological effects make it an intriguing compound for further study.
Méthodes De Synthèse
1-methoxy-3-(2-phenoxyethoxy)benzene can be synthesized using various methods, including the Williamson ether synthesis and the Suzuki coupling reaction. The Williamson ether synthesis involves the reaction between 1-methoxy-3-bromobenzene and 2-phenoxyethanol in the presence of a base such as potassium carbonate. The Suzuki coupling reaction involves the reaction between 1-methoxy-3-boronobenzene and 2-phenoxyethanol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-methoxy-3-(2-phenoxyethoxy)benzene has been studied for its potential as a SERM, which means that it can selectively bind to estrogen receptors and modulate their activity. This has implications for breast cancer treatment and prevention, as estrogen plays a key role in the development and growth of breast cancer. 1-methoxy-3-(2-phenoxyethoxy)benzene has also been studied for its potential as a treatment for osteoporosis, as it can increase bone mineral density.
Propriétés
IUPAC Name |
1-methoxy-3-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKEYBECBFDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)

![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)

![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)